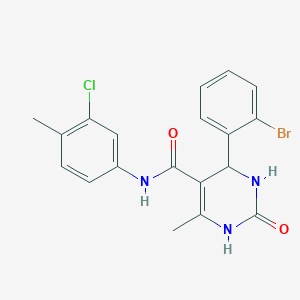
4-(2-bromophenyl)-N-(3-chloro-4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-bromophenyl)-N-(3-chloro-4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H17BrClN3O2 and its molecular weight is 434.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2-bromophenyl)-N-(3-chloro-4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20BrClN2O2
- Molecular Weight : 418.74 g/mol
Antimicrobial Properties
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the phenyl substituents can enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen atoms (like bromine and chlorine) in the structure is often correlated with increased potency.
Antitubercular Activity
A notable study investigated the antitubercular activity of carboxamide derivatives similar to our compound. It was found that certain modifications could lead to substantial improvements in efficacy against Mycobacterium tuberculosis. For instance, compounds with specific substitutions on the phenyl rings showed enhanced activity with minimum inhibitory concentrations (MICs) significantly lower than standard treatments like isoniazid .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Interaction : They may interact with specific receptors or proteins within microbial cells, disrupting normal function and leading to cell death.
- Signaling Pathway Modulation : The compound could modulate signaling pathways associated with cell proliferation and apoptosis .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing various tetrahydropyrimidine derivatives, the compound exhibited a notable zone of inhibition against E. coli, suggesting its potential as an antimicrobial agent. The study highlighted that the introduction of bromine at the ortho position significantly increased antibacterial activity compared to non-halogenated analogs.
Case Study 2: Antitubercular Screening
Another research effort focused on evaluating the antitubercular properties of structurally similar compounds. The results indicated that certain derivatives with halogen substitutions demonstrated MIC values as low as 0.12 µM against M. tuberculosis, outperforming traditional drugs .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | MIC (µM) |
|---|---|---|---|
| Compound A | Structure A | Antibacterial | 10 |
| Compound B | Structure B | Antitubercular | 0.12 |
| This compound | (Current Compound) | Antimicrobial/Antitubercular | TBD |
Propiedades
IUPAC Name |
4-(2-bromophenyl)-N-(3-chloro-4-methylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O2/c1-10-7-8-12(9-15(10)21)23-18(25)16-11(2)22-19(26)24-17(16)13-5-3-4-6-14(13)20/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRZQUILUWSGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













